
An In-depth Technical Guide to the Molecular
Structure of Cholesteryl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cholesteryl 10-undecenoate

Cat. No.: B3123550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cholesteryl 10-undecenoate is a cholesterol ester, a class of lipids formed by the

esterification of cholesterol with a fatty acid. Specifically, it is the ester of cholesterol and 10-

undecenoic acid, an unsaturated fatty acid. This molecule combines the rigid, bulky steroid

nucleus of cholesterol with a flexible, long-chain aliphatic tail containing a terminal double

bond. Such structures are of significant interest in materials science due to their liquid

crystalline properties and in biochemistry as analogs for studying cholesterol metabolism and

transport. Cholesteryl esters are integral to the transport and storage of cholesterol in the body

and have been implicated in various physiological and pathological processes, including

atherosclerosis. Furthermore, the unique properties of molecules like Cholesteryl 10-
undecenoate make them suitable for applications such as stationary phases in specialized

chromatography.[1]

Molecular Structure and Physicochemical
Properties
Cholesteryl 10-undecenoate is an amphiphilic molecule with a distinct hydrophobic character.

Its structure consists of two main parts: the tetracyclic steroid ring system of cholesterol and the

11-carbon chain of 10-undecenoic acid, linked by an ester bond at the 3-beta position of the

cholesterol moiety.
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Quantitative Data Summary
Property Value Reference

Chemical Formula C₃₈H₆₄O₂ [2]

Molecular Weight 552.92 g/mol [2]

CAS Number 30948-01-7 [2]

Synthesis of Cholesteryl 10-undecenoate
The synthesis of Cholesteryl 10-undecenoate can be achieved through standard

esterification methods. A common and effective approach is the reaction of cholesterol with 10-

undecenoyl chloride, the acid chloride derivative of 10-undecenoic acid. This reaction is

typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric

acid byproduct.
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A proposed workflow for the synthesis of Cholesteryl 10-undecenoate.

Spectroscopic Characterization
Detailed spectroscopic data for Cholesteryl 10-undecenoate is not widely available in the

literature. However, based on the known spectra of its constituent parts (cholesterol and 10-

undecenoic acid derivatives) and similar cholesteryl esters, a reliable prediction of its spectral

characteristics can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would confirm the presence of both the cholesterol and 10-

undecenoate moieties.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton
Predicted Chemical
Shift (ppm)

Multiplicity Notes

Vinyl (undecenoate) ~5.8 m -CH=CH₂

Vinyl (undecenoate) ~5.0 m -CH=CH₂

Vinyl (cholesterol) ~5.4 m C6-H

Cholesterol C3-H ~4.6 m
Proton adjacent to the

ester oxygen

Aliphatic (chain) 2.3 - 0.9 m
Protons of the

undecenoate chain

Cholesterol ring/chain 2.0 - 0.8 m

Overlapping signals

from the steroid

nucleus and side

chain

Methyl (cholesterol)
~1.0, ~0.9, ~0.85,

~0.65
s, d

C19, C21, C26, C27,

C18 methyl groups

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
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Carbon
Predicted Chemical Shift
(ppm)

Notes

Carbonyl (ester) ~173 C=O

Vinyl (cholesterol C5) ~140 C=CH

Vinyl (undecenoate) ~139 -CH=CH₂

Vinyl (cholesterol C6) ~122 C=CH

Vinyl (undecenoate) ~114 -CH=CH₂

Cholesterol C3 ~74 C-O of the ester linkage

Aliphatic (chain) 39 - 21
Methylene carbons of the

undecenoate and cholesterol

Methyl (cholesterol) 28 - 12
Methyl carbons of the

cholesterol moiety

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at

m/z 552.9. Key fragmentation patterns would include the loss of the 10-undecenoate side chain

and characteristic fragmentation of the cholesterol steroid nucleus. The base peak is expected

to be at m/z 368, corresponding to the cholesterol moiety after the loss of the fatty acid chain

and a proton.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would display characteristic absorption bands confirming the key functional

groups.

Predicted FTIR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Vibration

C=O (ester) ~1735 Stretch

C=C (vinyl) ~1640 Stretch

C-O (ester) ~1170 Stretch

C-H (sp², vinyl) ~3075 Stretch

C-H (sp³) 2850-2960 Stretch

Experimental Protocols
Synthesis of Cholesteryl 10-undecenoate

Preparation of 10-undecenoyl chloride: 10-undecenoic acid (1 equivalent) is refluxed with

thionyl chloride (1.2 equivalents) in the absence of a solvent for 2 hours. Excess thionyl

chloride is removed by distillation under reduced pressure to yield the crude acid chloride,

which can be used without further purification.

Esterification: Cholesterol (1 equivalent) is dissolved in anhydrous dichloromethane in a

round-bottom flask under a nitrogen atmosphere. Anhydrous pyridine (1.5 equivalents) is

added, and the mixture is cooled to 0°C.

A solution of 10-undecenoyl chloride (1.1 equivalents) in anhydrous dichloromethane is

added dropwise to the cholesterol solution with stirring.

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

Workup: The reaction mixture is washed sequentially with 1 M HCl, saturated aqueous

NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and filtered.

Purification: The solvent is removed in vacuo, and the crude product is purified by column

chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Cholesteryl
10-undecenoate.

Characterization Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3123550?utm_src=pdf-body
https://www.benchchem.com/product/b3123550?utm_src=pdf-body
https://www.benchchem.com/product/b3123550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3123550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher

spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

(TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

FTIR Spectroscopy: The FTIR spectrum is recorded on an FTIR spectrometer equipped with

an attenuated total reflectance (ATR) accessory. A small amount of the purified product is

placed directly on the ATR crystal, and the spectrum is recorded in the 4000-400 cm⁻¹ range.

Structure-Property Relationships
The molecular architecture of Cholesteryl 10-undecenoate directly influences its physical

properties, particularly its tendency to form liquid crystalline phases.

Molecular Structure Components

Resulting Properties

Bulky, Rigid
Cholesterol Moiety

Liquid Crystalline
Behavior

Promotes
Anisotropic Packing

High Hydrophobicity

Long, Flexible
Aliphatic Chain

Provides
Fluidity

Polar Ester
Linkage

Influences
Intermolecular Interactions

Terminal Vinyl Group
(C=C)

Site for
Polymerization/Modification

Click to download full resolution via product page

Relationship between structural features and properties.

Conclusion
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Cholesteryl 10-undecenoate is a molecule with a well-defined structure that combines the

characteristic steroid nucleus of cholesterol with a long, unsaturated fatty acid chain. While

specific experimental data is sparse, its synthesis and spectroscopic characteristics can be

reliably predicted based on established chemical principles and data from analogous

compounds. Its structure imparts significant hydrophobicity and the ability to form liquid

crystalline phases, making it a molecule of interest for both biochemical studies and materials

science applications. The terminal vinyl group also offers a reactive handle for further chemical

modifications, such as polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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